molecular formula C24H27N3O2S B4102675 4-(4-acetyl-1-piperazinyl)-N-[4-(2-thienylmethoxy)benzyl]aniline

4-(4-acetyl-1-piperazinyl)-N-[4-(2-thienylmethoxy)benzyl]aniline

Cat. No.: B4102675
M. Wt: 421.6 g/mol
InChI Key: PCAXDYQRWOTVFA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds. The acetyl group attached to the piperazine ring could potentially participate in various chemical reactions. The aniline group (a benzene ring attached to an amino group) is a fundamental structure in many dyes and drugs. The presence of the thienylmethoxy group indicates this compound might have interesting electronic properties .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. It would be expected to have a significant degree of conjugation, leading to potential interesting optical and electronic properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Based on its molecular formula, it’s likely to be a solid at room temperature. The presence of a piperazine ring could make it somewhat soluble in water, while the aromatic rings would likely make it soluble in organic solvents .

Future Directions

The future directions for research on this compound would likely depend on its observed properties and potential applications. It could be of interest in fields ranging from medicinal chemistry (due to the presence of a piperazine ring and an aniline group) to materials science (due to the presence of conjugated rings) .

Properties

IUPAC Name

1-[4-[4-[[4-(thiophen-2-ylmethoxy)phenyl]methylamino]phenyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c1-19(28)26-12-14-27(15-13-26)22-8-6-21(7-9-22)25-17-20-4-10-23(11-5-20)29-18-24-3-2-16-30-24/h2-11,16,25H,12-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAXDYQRWOTVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NCC3=CC=C(C=C3)OCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-acetyl-1-piperazinyl)-N-[4-(2-thienylmethoxy)benzyl]aniline
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